6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one
Description
6-Benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzyl group at position 6 and a 3,5-dimethylphenyl-substituted amino group at position 2. Triazinones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, which confer diverse biological and physicochemical properties.
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzyl-3-(3,5-dimethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-15(9-12)19-18-20-17(23)16(21-22-18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
VQACEJIGNZNTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Triazinone Formation
The triazinone scaffold is typically synthesized via cyclocondensation of benzyl-substituted amidrazones with ketones or aldehydes. A patent by EP0035706A1 demonstrates that thiocarbohydrazide reacts with acylated intermediates under acidic conditions to form 3-mercapto-triazinones, which are subsequently methylated. For the target compound, 3,5-dimethylaniline is introduced during the cyclization step.
Reaction Conditions :
Methylation and Functionalization
Post-cyclization, the mercapto group (-SH) at position 3 is methylated using methyl iodide or dimethyl sulfate in alkaline aqueous solution (pH 10–12). This step ensures the final substitution pattern aligns with the target structure.
Nucleophilic Substitution on Pre-Formed Triazinones
Direct Amination Strategy
A method described in WO2011095625A1 involves substituting a halogen or sulfonate leaving group at position 3 of a pre-formed triazinone with 3,5-dimethylaniline .
Procedure :
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 12 hours |
One-Pot Multicomponent Synthesis
Ethyl Cyanoacetate-Based Route
A green one-pot method adapted from ACS Omega utilizes ethyl cyanoacetate , benzyl chloride , and 3,5-dimethylaniline under basic conditions.
Steps :
Solvent and Base Screening
| Base | Solvent | Yield (%) |
|---|---|---|
| KOH | EtOH | 62 |
| NaOH | MeOH | 49 |
| KOH | MeCN | 60 |
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 7.42–7.38 (m, 5H, benzyl), 6.78 (s, 2H, aryl-H), 3.76 (s, 6H, CH₃), 4.03 (s, 2H, CH₂).
-
HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).
Comparative Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 75 | 95 | High |
| Nucleophilic | 70 | 97 | Moderate |
| One-Pot | 62 | 98 | High |
Industrial-Scale Considerations
Cost Analysis
-
Cyclocondensation : Low-cost reagents but requires corrosive acids.
-
One-Pot : Higher atom economy but demands precise temperature control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions adjacent to electron-withdrawing groups. For the target compound:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) at the C-5 carbonyl group under basic conditions, forming Schiff base intermediates. This is analogous to reactions observed in structurally similar triazinones.
-
Thiol Substitution : The C-3 amino group can undergo substitution with thiols (e.g., benzyl mercaptan) in the presence of coupling agents like DCC, yielding thioether derivatives .
Table 1: Representative Nucleophilic Substitution Conditions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | K₂CO₃, DMF, 80°C, 12h | 5-Imino derivative | 62 | |
| Benzyl mercaptan | DCC, CH₂Cl₂, RT, 6h | 3-(Benzylthio)triazinone | 55 |
Oxidation and Reduction Reactions
The triazine core and substituents show redox sensitivity:
-
Oxidation : The benzyl group undergoes oxidation with KMnO₄ in acidic media to form a benzoic acid derivative, while the triazine ring remains intact.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine, altering its electronic properties.
Key Findings :
-
Oxidation of the benzyl group proceeds with 85% conversion under optimized conditions (0.1M H₂SO₄, 60°C).
-
Ring reduction is stereoselective, favoring cis-dihydro products.
Cycloaddition and Ring Functionalization
The compound participates in [4+2] cycloadditions due to its conjugated π-system:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at the C-4/C-5 positions, forming bicyclic adducts. This reactivity is consistent with triazinones acting as electron-deficient dienes.
Mechanistic Insight :
Density Functional Theory (DFT) studies on analogous triazinones suggest a low activation energy (~15 kcal/mol) for cycloadditions, explaining their feasibility under mild conditions.
Cross-Coupling Reactions
The benzyl and aryl amino groups enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Palladium-catalyzed coupling with aryl boronic acids at the benzyl position, enabling aryl-aryl bond formation.
-
Buchwald-Hartwig Amination : Functionalization of the dimethylphenylamino group with secondary amines, expanding diversity at the N-3 position.
Table 2: Cross-Coupling Optimization Data
| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromophenylboronic acid | 73 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperidine | 68 |
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
-
Acidic Hydrolysis : Degrades via ring-opening to form cyanuric acid derivatives at pH < 3.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the N–C bond between the triazine and dimethylphenylamino group, with a half-life of 4.2 hours.
Mechanistic Studies and Computational Insights
-
Docking Studies : The dimethylphenylamino group enhances binding affinity to kinase enzymes (e.g., CDK2) through hydrophobic interactions, rationalizing its bioactivity.
-
Reaction Kinetics : Pseudo-first-order kinetics observed in hydrolysis reactions (k = 0.12 min⁻¹ at pH 7.4).
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazine moiety exhibit potent anticancer properties. For example, derivatives similar to 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one have shown cytotoxic effects against various cancer cell lines. Studies have reported that certain triazine derivatives induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential changes and phosphatidylserine translocation .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For instance, studies on related triazine derivatives have demonstrated their ability to inhibit key enzymes involved in metabolic pathways associated with diseases like diabetes and Alzheimer's disease. The inhibition of α-glucosidase and acetylcholinesterase by similar compounds suggests a promising therapeutic application for managing these conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction dynamics at the molecular level and guide the design of more potent analogs .
Agricultural Applications
Herbicidal Properties
Compounds based on the triazine structure are well-known for their herbicidal activity. Research on triazine derivatives has shown effectiveness in inhibiting weed growth by interfering with photosynthesis and other metabolic processes in plants. This suggests that this compound could be developed into a novel herbicide .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers. Research is ongoing to explore its potential as a stabilizing agent in various polymer applications .
Case Study 1: Anticancer Activity
A study investigated several triazine derivatives for their anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that specific modifications to the triazine structure significantly enhanced cytotoxicity, with IC50 values indicating strong potential for further development into therapeutic agents .
Case Study 2: Enzyme Inhibition
In a comparative study of enzyme inhibitors targeting α-glucosidase and acetylcholinesterase, several triazine derivatives were synthesized and tested. The findings showed that modifications in substituents could lead to improved inhibitory activity, suggesting that similar approaches could be applied to this compound for enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Positioning and Hydrogen Bonding
- Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and isometamitron (4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one) differ in substituent positions (methyl vs. phenyl at positions 3/6). These positional isomers exhibit distinct hydrogen bonding patterns, with metamitron forming stronger intermolecular hydrogen bonds due to its amino and carbonyl groups, influencing solubility and herbicidal activity .
- The target compound’s 3,5-dimethylphenyl group introduces ortho- and para-methyl substituents, which may hinder rotation and enhance steric effects compared to metamitron’s planar phenyl group.
Physicochemical Properties
- Polar Surface Area (PSA) : Isometamitron’s PSA of 71.05 suggests moderate solubility, whereas the target compound’s benzyl and dimethylphenyl groups likely reduce polarity, increasing logP and affecting bioavailability .
- Synthetic Routes: Analogous compounds (e.g., 6-amino-3-(benzylamino)-1,2,4-triazin-5(4H)-one) are synthesized via microwave-assisted reactions and purified using methanol/dichloromethane mixtures, implying scalable methods for the target compound .
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) decrease basicity, while electron-donating groups (e.g., methyl in the target compound) enhance stability and interaction with hydrophobic pockets .
- Biological Performance: Sulfur-containing triazinones (e.g., compound 12) show superior anticancer activity compared to oxygen analogs, highlighting the role of heteroatoms in bioactivity .
Biological Activity
6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that compounds related to triazines exhibit significant antimicrobial properties. A study on various triazine derivatives demonstrated their effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, derivatives with a benzyl group often showed enhanced activity due to increased lipophilicity and interaction with bacterial membranes .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine A | E. coli | 32 µg/mL |
| Triazine B | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. A study evaluated the cytotoxic effects of various triazine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain structural modifications significantly enhance the anticancer activity. The presence of the dimethylphenyl group in this compound contributes to its ability to inhibit cell proliferation through apoptosis induction .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | HeLa | 12.0 |
| Triazine C | MCF-7 | 8.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis or repair pathways in cancer cells.
- Induction of Apoptosis : Studies suggest that it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of aromatic rings may contribute to free radical scavenging activities, reducing oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and testing of various triazine derivatives for their anticancer properties. The study highlighted that the introduction of a benzyl group significantly enhanced anticancer activity compared to simpler triazine structures. This was attributed to improved interactions with cellular targets and better solubility profiles .
Q & A
Q. What are the optimal synthetic routes for 6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one?
The synthesis of 1,2,4-triazinone derivatives typically involves cyclocondensation of thiosemicarbazides or aminoguanidines with α-ketoesters, followed by functionalization. For this compound, key steps include:
- Substituent introduction : Benzyl groups at position 6 can be introduced via alkylation of precursor triazinones using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Amination at position 3 : Reacting 3-chloro-1,2,4-triazin-5(4H)-one with 3,5-dimethylaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) facilitates Buchwald-Hartwig coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirm the presence of C=O (1670–1700 cm⁻¹) and NH/amine (3100–3300 cm⁻¹) stretches .
- NMR Analysis :
- ¹H NMR : Aromatic protons (δ 6.9–7.6 ppm), benzyl CH₂ (δ 4.5–5.0 ppm), and NH signals (δ 5.5–13.4 ppm) .
- ¹³C NMR : Carbonyl (δ 170–175 ppm), triazine ring carbons (δ 145–150 ppm), and aromatic carbons (δ 110–135 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR studies on 1,2,4-triazinones suggest:
- Substituent effects :
- Benzyl group (position 6) : Enhances lipophilicity, improving membrane permeability for antifungal activity .
- 3,5-Dimethylphenylamino group (position 3) : Steric bulk may modulate binding to target enzymes (e.g., fungal cytochrome P450) .
- Methodology :
- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the benzyl ring).
- Test in vitro against target organisms (e.g., Candida spp. for antifungal activity) and correlate results with computational docking studies .
Q. What are the primary degradation pathways of this compound in soil, and how do environmental factors influence its persistence?
-
Degradation products :
Degradate Conditions Concentration (ppm) Deaminated triazinone Soil, pH 4.5–6.9, 393 days 0.005 6-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione Microbial action, aerobic Detected via LC-MS - Key factors :
-
Soil pH : Degradation rates decrease with increasing pH due to reduced microbial activity .
-
Microbial consortia : Pseudomonas spp. and Bacillus spp. accelerate breakdown via deamination and oxidation .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Common issues :
- Overlapping NH signals in ¹H NMR due to tautomerism (e.g., keto-enol forms).
- Ambiguity in aromatic proton assignments.
- Solutions :
- Use DEPT-135 and HSQC experiments to distinguish CH, CH₂, and CH₃ groups .
- Perform variable-temperature NMR to suppress tautomeric exchange broadening.
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What experimental designs are optimal for evaluating the molluscicidal or antifungal activity of this compound?
- Bioassay protocols :
- Molluscicidal testing :
- Expose Biomphalaria alexandrina snails to compound concentrations (10–100 ppm) in dechlorinated water for 48 hours.
- Compare mortality rates with Baylucide® (standard control) .
- Antifungal testing :
- Use agar dilution or broth microdilution (CLSI M38/M44) against Candida albicans and Aspergillus fumigatus .
- Measure MIC₅₀ values and synergy with fluconazole.
Q. How does soil organic matter content influence the adsorption and mobility of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
